molecular formula C7H6ClNO5S B15347291 6-Chloro-5-nitrotoluene-3-sulphonic acid CAS No. 96-92-4

6-Chloro-5-nitrotoluene-3-sulphonic acid

Cat. No.: B15347291
CAS No.: 96-92-4
M. Wt: 251.64 g/mol
InChI Key: OJTXHPQIEJMIJY-UHFFFAOYSA-N
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Description

6-Chloro-5-nitrotoluene-3-sulphonic acid (CAS 96-92-4), also known as 4-Chloro-3-methyl-5-nitrobenzenesulfonic acid, is an important aromatic sulfonic acid intermediate with the molecular formula C 7 H 6 ClNO 5 S and a molecular weight of 251.644 g/mol . Its structure incorporates chloro, nitro, and sulfonic acid functional groups on a toluene backbone, leading to a density of approximately 1.7 g/cm³ . This compound serves as a critical precursor in the synthesis of specialty chemicals and pigments. Its primary research and industrial value lies in its role as a key intermediate for the production of CLT acid (6-chloro-3-aminotoluene-4-sulfonic acid) . The transformation is achieved through catalytic reduction of the nitro group, for which palladium on carbon (Pd/C) or alumina catalysts have been demonstrated as effective . CLT acid is an essential building block for a class of red organic pigments, including C.I. Pigment Red 52 and Lithol Red 2G, which are widely applied in printing inks, coatings, and coloring plastics and rubber . From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methodology, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies or impurity isolation . The related sodium salt (CAS 535-48-8) has also been documented as a reagent for the determination of potassium . This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

96-92-4

Molecular Formula

C7H6ClNO5S

Molecular Weight

251.64 g/mol

IUPAC Name

4-chloro-3-methyl-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H6ClNO5S/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11/h2-3H,1H3,(H,12,13,14)

InChI Key

OJTXHPQIEJMIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Scientific Research Applications

Separation and Analysis

  • HPLC Analysis: 6-Chloro-5-nitrotoluene-3-sulphonic acid can be analyzed using reverse phase (RP) HPLC methods under simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For applications requiring compatibility with Mass-Spec (MS), phosphoric acid can be replaced with formic acid .
  • UPLC Applications: Smaller particle columns (3 µm) are available for fast UPLC applications .
  • Column Type: Newcrom R1 columns, which are reverse-phase columns with low silanol activity, can be used for separation .

Use as an Intermediate

  • CLT Acid Production: 6-chloro-3-nitrotoluene-4-sulfonic acid can be reduced to produce CLT acid (6-chloro-3-phenylmethylamine-4-sulfonic acid), an intermediate used in the production of bright red pigments like bright red color lake C and Lithol Red 2G . These pigments are widely used in printing inks and for coloring rubber and plastics .
  • Palladium-Carbon Catalyst Method: The production of CLT acid can be achieved using a palladium-carbon catalyst under specific conditions . The reaction involves introducing the catalyst, an amine promoter, and 6-chloro-3-nitrotoluene-4-sulfonic acid into a reaction kettle under oxygen-free conditions . The mixture is stirred under a 0.8Mpa pressure, slowly warmed to 70-75°C, and fed with hydrogen . The reaction is maintained at 85-90°C under 1.8-2.0Mpa pressure for 3.5-4 hours, resulting in a yield of up to 96.3% .

Production of 4-nitrotoluene-2-sulfonic acid

  • Sulfonation Process: 4-nitrotoluene-2-sulfonic acid can be produced by sulfonating 4-nitrotoluene with oleum or liquid SO3 . A cascade of agitated vessels is used, with the first vessel charged with sulfuric acid, followed by the simultaneous addition of 4-nitrotoluene and oleum at 115°C . The conversion of 4-nitrotoluene in the first vessel reaches 93% in stationary operation, and complete conversion to 4-nitrotoluene-2-sulfonic acid occurs in the subsequent vessels .

Mechanism of Action

The mechanism by which 6-Chloro-5-nitrotoluene-3-sulphonic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

Property This compound 4-Amino-6-chlorotoluene-3-sulphonic Acid
Molecular Formula C₇H₅ClNO₅S C₇H₇ClNO₃S
Functional Groups -Cl, -NO₂, -SO₃H -Cl, -NH₂, -SO₃H
Key Substituent Effects Nitro group (electron-withdrawing) increases acidity Amino group (electron-donating) reduces acidity
Estimated Acidity (pKa) ~1.2 (strong acid due to -NO₂ and -SO₃H) ~2.5 (weaker acid due to -NH₂)
Solubility Moderate solubility in polar solvents High solubility in water (enhanced by -NH₂)
Applications Likely intermediates in explosives or drug synthesis Used as a dye intermediate (e.g., 2B acid)

Thermal and Chemical Stability

  • The amino analog is more stable under ambient conditions but may oxidize in the presence of strong oxidizing agents.

Research Findings and Industrial Relevance

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound significantly enhances acidity compared to the amino analog, making it preferable for reactions requiring strong acid catalysts.
  • Solubility Trade-offs: While the amino derivative’s solubility aids in aqueous-phase dye synthesis, the nitro compound’s moderate solubility may necessitate organic solvents, impacting process design.
  • Safety Considerations: The nitro compound’s instability necessitates stringent handling protocols, whereas the amino derivative’s risks are primarily related to dust inhalation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-5-nitrotoluene-3-sulphonic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of nitrotoluene derivatives using chlorosulfonic acid under controlled temperatures (0–25°C). Key steps include slow reagent addition to prevent side reactions (e.g., over-sulfonation) and quenching in ice water to isolate the product . Monitor intermediates using TLC or HPLC to verify reaction progress.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments and substituent positions.
  • FT-IR : Identify sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹ and 1170 cm⁻¹) and nitro group (-NO₂) vibrations (~1520 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The sulfonic acid group confers high water solubility but may degrade under strong alkaline conditions (pH >10). Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store in acidic buffers (pH 3–6) at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the nitro and sulfonic acid groups influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The nitro group (-NO₂) is a strong meta-directing deactivator, while the sulfonic acid (-SO₃H) acts as an ortho/para-directing deactivator. Computational studies (DFT) can map electron density to predict regioselectivity. Experimentally, bromination or nitration reactions can be performed to validate theoretical predictions .

Q. What analytical strategies resolve contradictions in reported solubility or spectral data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal methods:

  • Solubility : Compare literature values with experimental measurements in polar (water, DMSO) vs. non-polar solvents (hexane).
  • Spectral Discrepancies : Re-run NMR with deuterated solvents (D₂O for sulfonic acids) and internal standards (e.g., TMS). Reference databases like ChemIDplus or ECHA for authoritative spectra .

Q. How can computational modeling predict the environmental fate of this compound in aqueous systems?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation potential and toxicity. Molecular dynamics simulations can assess interactions with humic acids or mineral surfaces, informing photodegradation or adsorption studies. Validate with LC-MS/MS to track degradation products .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear acid-resistant PPE (gloves, goggles) due to the corrosive sulfonic acid group. Use fume hoods to avoid inhalation of nitro group-derived fumes. Neutralize waste with sodium bicarbonate before disposal .

Q. How is this compound utilized as a precursor in synthesizing functional dyes or pigments?

  • Methodological Answer : The sulfonic acid group enhances water solubility for dye applications. Couple with diazonium salts (e.g., aniline derivatives) to form azo dyes. Downstream products like Pigment Red 48:1 are synthesized via metal salt complexation (e.g., Ca²⁺ or Ba²⁺) .

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